- Preparation of indole-2-carboxylic acid amides for treating hyperglycemia and diabetes, World Intellectual Property Organization, , ,
Cas no 92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol)

92990-44-8 structure
상품 이름:2-amino-1-(pyridin-3-yl)ethan-1-ol
2-amino-1-(pyridin-3-yl)ethan-1-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Amino-1-(pyridin-3-yl)ethanol
- 2-amino-1-pyridin-3-ylethanol
- 2-amino-1-pyridin-3-ylethanol(SALTDATA: HCOOH 0.3H2O)
- 3-Pyridinemethanol, a-(aminomethyl)-
- alpha-(Aminomethyl)-3-pyridinemethanol
- 2-amino-1-pyridin-3-yl-ethanol
- α-(Aminomethyl)-3-pyridinemethanol (ACI)
- 2-(3-Pyridyl)-2-hydroxyethanamine
- 2-Amino-1-(3-pyridyl)ethanol
- 2-Amino-1-(pyridin-3-yl)ethan-1-ol
- 3-(2-Amino-1-hydroxyethyl)pyridine
- BTKNUYMZBBWHIM-UHFFFAOYSA-N
- MFCD03840172
- EN300-79165
- STK350442
- 3-Pyridinemethanol,alpha-(aminomethyl)-,(alphaR)-(9CI)
- F2108-0103
- AKOS000124189
- FS-6501
- AKOS016042361
- Z336086578
- DB-079447
- 92990-44-8
- SCHEMBL1609153
- BCP11465
- DTXSID40395361
- AB16395
- 2-amino-1-(pyridin-3-yl)ethan-1-ol
-
- MDL: MFCD03840172
- 인치: 1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2
- InChIKey: BTKNUYMZBBWHIM-UHFFFAOYSA-N
- 미소: OC(CN)C1C=CC=NC=1
계산된 속성
- 정밀분자량: 138.07900
- 동위원소 질량: 138.079
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 2
- 복잡도: 97.6
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 59.1A^2
- 소수점 매개변수 계산 참조값(XlogP): _0.3
실험적 성질
- 밀도: 1.176
- 비등점: 317.5°C at 760 mmHg
- 플래시 포인트: 145.8°C
- 굴절률: 1.578
- PSA: 59.14000
- LogP: 0.77400
2-amino-1-(pyridin-3-yl)ethan-1-ol 보안 정보
2-amino-1-(pyridin-3-yl)ethan-1-ol 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
중국 세관 번호:
2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
2-amino-1-(pyridin-3-yl)ethan-1-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79165-0.05g |
2-amino-1-(pyridin-3-yl)ethan-1-ol |
92990-44-8 | 82% | 0.05g |
$48.0 | 2024-05-22 | |
Life Chemicals | F2108-0103-5g |
2-amino-1-(pyridin-3-yl)ethan-1-ol |
92990-44-8 | 95% | 5g |
$603.0 | 2023-11-21 | |
eNovation Chemicals LLC | Y1131042-500mg |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 500mg |
$180 | 2024-07-28 | |
Life Chemicals | F2108-0103-1g |
2-amino-1-(pyridin-3-yl)ethan-1-ol |
92990-44-8 | 95% | 1g |
$201.0 | 2023-11-21 | |
Life Chemicals | F2108-0103-2.5g |
2-amino-1-(pyridin-3-yl)ethan-1-ol |
92990-44-8 | 95% | 2.5g |
$402.0 | 2023-11-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-287687-250mg |
2-Amino-1-pyridin-3-yl-ethanol, |
92990-44-8 | ≥95% | 250mg |
¥1579.00 | 2023-09-05 | |
eNovation Chemicals LLC | Y1131042-1g |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 1g |
$170 | 2024-07-28 | |
Fluorochem | 030125-1g |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 1g |
£233.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1131042-250mg |
2-Amino-1-pyridin-3-yl-ethanol |
92990-44-8 | 95% | 250mg |
$155 | 2024-07-28 | |
abcr | AB491385-250 mg |
alpha-(Aminomethyl)-3-pyridinemethanol; . |
92990-44-8 | 250MG |
€256.50 | 2023-04-20 |
2-amino-1-(pyridin-3-yl)ethan-1-ol 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Isopropanol , Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
참조
합성 방법 2
반응 조건
참조
- Preparation of benzodiazepine derivatives, compositions, and methods for treating cognitive impairment and brain, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Catalysts: Palladium Solvents: Methanol ; rt
참조
- Potent inhibition of acid ceramidase by novel B-13 analoguesJournal of Lipids, 2011, 971618,,
합성 방법 4
반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
참조
- The preparation of 1-pyridyl-2-aminoethanolsArchiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1956, 289, 52-4,
합성 방법 5
합성 방법 6
반응 조건
1.1 Solvents: Diethyl ether , Water ; rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; rt
참조
- Preparation of β-aminoalcohol derivatives as TNFα secretion inhibitors, Korea, , ,
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine Solvents: Nitromethane ; 2 - 12 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
참조
- Novel amide- and sulfonamide-based aromatic ethanolamines: Effects of various substituents on the inhibition of acid and neutral ceramidasesBioorganic & Medicinal Chemistry, 2012, 20(20), 6162-6170,
합성 방법 8
반응 조건
참조
- Preparation of 5-heterocyclyl-3-(dihaloacetyl)oxazolidines for reducing phytotoxicity due to herbicides, European Patent Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 5 h, rt
참조
- Synthesis of α-(aminomethyl)benzenemethanol derivatives and determination of their activity as acetylcholinesterase (AChE) inhibitorsGuizhou Shifan Daxue Xuebao, 2007, 25(1), 59-62,
합성 방법 10
반응 조건
1.1 Reagents: Hydrogen , Hydrochloric acid Solvents: Methanol
참조
- Synthesis of pyridyl alkanol aminesArchiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1958, 291, 12-22,
합성 방법 11
반응 조건
참조
- Preparation of pyrrolopyridine-2-carboxylic acid amide as inhibitors of glycogen phosphorylase, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran
1.2 Solvents: Methanol , Ethyl acetate
1.2 Solvents: Methanol , Ethyl acetate
참조
- Synthetic versatility of N-(silylmethyl)imines. Water-induced generation of N-protonated azomethine ylides of nonstabilized type and fluoride-induced generation of 2-azaallyl anionsBulletin of the Chemical Society of Japan, 1986, 59(8), 2537-45,
2-amino-1-(pyridin-3-yl)ethan-1-ol Raw materials
- 3-Pyridineacetaldehyde, α-oxo-, aldoxime, (E)- (9CI)
- pyridine-3-carbaldehyde
- Methanamine, N-(phenylmethylene)-1-(trimethylsilyl)-
- a-(nitromethyl)-3-Pyridinemethanol
- 2-2-Oxo-2-(pyridin-3-yl)ethyl-2,3-dihydro-1h-isoindole-1,3-dione
2-amino-1-(pyridin-3-yl)ethan-1-ol Preparation Products
2-amino-1-(pyridin-3-yl)ethan-1-ol 관련 문헌
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol) 관련 제품
- 91800-29-2(2-(Propylamino)-1-(pyridin-3-yl)ethanol)
- 923511-08-4(1-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one)
- 2877656-29-4(4-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine)
- 2228131-35-7(2-amino-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanoic acid)
- 144528-48-3(2-(2-{(benzyloxy)carbonylamino}-1,3-thiazol-4-yl)-2-oxoacetic acid)
- 868676-60-2(3-(benzenesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}propanamide)
- 1804414-83-2(4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-acetic acid)
- 478249-27-3(N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide)
- 59587-07-4(2-Azido Adenosine)
- 155723-02-7((6R,7R)-7-Amino-3-(Z)-2-(4-methylthiazol-5-yl)ethenyl-3-cephem-4-carboxylic Acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:92990-44-8)2-amino-1-(pyridin-3-yl)ethan-1-ol

순결:99%
재다:5g
가격 ($):587.0